1-benzyl-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
1-benzyl-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Purine dione derivatives, including those with modifications at the 8-position, have been demonstrated to possess significant analgesic and anti-inflammatory properties. For instance, a study by Zygmunt et al. (2015) revealed that certain 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives showed strong analgesic and anti-inflammatory effects, with activities surpassing acetylic acid, a reference drug. These compounds were found to inhibit phosphodiesterase activity, suggesting a potential mechanism for their pharmacological effects (Zygmunt et al., 2015).
Potential in Neurodegenerative Diseases
Compounds with a purine-2,6-dione structure have been explored for their potential in treating neurodegenerative diseases. A study highlighted the synthesis and evaluation of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs. These compounds exhibited dual-target-directed A1/A2A adenosine receptor antagonism and showed promising results as potential therapeutic agents for neurodegenerative diseases due to their multitarget profile (Brunschweiger et al., 2014).
Anticorrosive Properties
The structural analogs of the compound have been investigated for their anticorrosive properties. Research by Chafiq et al. (2020) on spirocyclopropane derivatives, which are structurally distinct but share some functional similarities with purine diones, demonstrated effective corrosion inhibition on mild steel in acidic conditions. This suggests the potential application of purine dione derivatives in developing green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Properties
IUPAC Name |
1-benzyl-8-(2-methoxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-19-13-14(18-16(19)25-10-9-24-3)20(2)17(23)21(15(13)22)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGPIIUZAYNOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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